1,1'-(4-Methylbenzylidene)DI(2-naphthol)
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Overview
Description
1,1’-(4-Methylbenzylidene)DI(2-naphthol) is an organic compound with the molecular formula C28H22O2 and a molecular weight of 390.486 g/mol . This compound is known for its unique structure, which includes a 4-methylbenzylidene group linked to two naphthol units. It is often used in various chemical research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(4-Methylbenzylidene)DI(2-naphthol) can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2-naphthol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-(4-Methylbenzylidene)DI(2-naphthol) may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methylbenzylidene)DI(2-naphthol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1’-(4-Methylbenzylidene)DI(2-naphthol) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methylbenzylidene)DI(2-naphthol) involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(4-Methylbenzylidene)bis(naphthalene-2-ol)
- 1,1’-(p-Tolylmethylene)bis(naphthalen-2-ol)
- 1-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]naphthalen-2-ol
Uniqueness
1,1’-(4-Methylbenzylidene)DI(2-naphthol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
60930-61-2 |
---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H22O2/c1-18-10-12-21(13-11-18)26(27-22-8-4-2-6-19(22)14-16-24(27)29)28-23-9-5-3-7-20(23)15-17-25(28)30/h2-17,26,29-30H,1H3 |
InChI Key |
MCIXKEOILFCYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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